Validated Antimicrobial 4-Hetarylpyrazole Synthesis
The chloroacetyl derivative 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (a direct structural analog of the target compound) was used as the key electrophilic linchpin to construct a library of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles [1]. The top-performing derivative, 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone (compound 12), exhibited an MIC of 3.125 μg/mL against Bacillus subtilis, equaling the potency of the clinical standard chloramphenicol in the same assay [1]. The des-chloro precursor (1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone) cannot access these derivatives without the chloroacetyl tether, demonstrating the unique synthetic value of the α-chloroacetyl warhead.
| Evidence Dimension | Antibacterial potency (MIC) of derivatives accessed via chloroacetyl intermediate |
|---|---|
| Target Compound Data | Derivative synthesized from chloroacetyl-pyrazole precursor; most active compound 12: MIC = 3.125 μg/mL against B. subtilis |
| Comparator Or Baseline | Chloramphenicol: MIC = 3.125 μg/mL against B. subtilis (equipotent). Des-halo analog (CAS 3968-40-9): no equivalent derivatives accessible. |
| Quantified Difference | Equipotent to chloramphenicol; des-halo analog yields zero active derivatives from this synthetic route |
| Conditions | In vitro broth microdilution assay against Gram-positive Bacillus subtilis |
Why This Matters
Procurement of this chloroacetyl building block is essential for accessing a synthetically validated class of antistaphylococcal and anti-Bacillus agents that match the potency of a clinical antibiotic.
- [1] Bondock, S. et al. (2011). Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry, 46(6), 2555–2561. View Source
